molecular formula C13H24O2 B14535280 Methyl dodec-8-enoate CAS No. 62472-92-8

Methyl dodec-8-enoate

Cat. No.: B14535280
CAS No.: 62472-92-8
M. Wt: 212.33 g/mol
InChI Key: XFKBEJGCTIJNCY-UHFFFAOYSA-N
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Description

Methyl dodec-8-enoate is an organic compound belonging to the class of esters. It is characterized by a long carbon chain with a double bond at the 8th position and a methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dodec-8-enoate can be synthesized through esterification reactions. One common method involves the reaction of dodec-8-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl dodec-8-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of the double bond results in the formation of methyl dodecanoate.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Epoxides and diols: from oxidation.

    Methyl dodecanoate: from reduction.

    Various esters and amides: from substitution reactions.

Scientific Research Applications

Methyl dodec-8-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacokinetic studies.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which methyl dodec-8-enoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The double bond and ester group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • Methyl dodec-9-enoate
  • Methyl dodecanoate
  • Methyl undec-8-enoate

Comparison: Methyl dodec-8-enoate is unique due to the position of its double bond, which influences its reactivity and physical properties. Compared to methyl dodec-9-enoate, it has different chemical behavior in reactions such as oxidation and reduction. Methyl dodecanoate, lacking a double bond, exhibits different reactivity and applications. Methyl undec-8-enoate, with a shorter carbon chain, has distinct physical and chemical properties.

Properties

IUPAC Name

methyl dodec-8-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h5-6H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKBEJGCTIJNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60808281
Record name Methyl dodec-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60808281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62472-92-8
Record name Methyl dodec-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60808281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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